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Compound of Interest

Compound Name: 3-iodobut-3-enoic acid

CAS No.: 157104-38-6

Cat. No.: B6258508

Get Quote

3-Iodobut-3-enoic acid is a highly versatile and valuable building block in modern organic

synthesis. Its structure incorporates three key functional handles: a terminal vinyl iodide, a

carboxylic acid, and an allylic backbone. The vinyl iodide is particularly amenable to a vast

array of metal-catalyzed cross-coupling reactions, allowing for the strategic and efficient

construction of complex molecular architectures. This guide provides an in-depth exploration of

various metal-catalyzed functionalization strategies for this platform chemical, offering both

mechanistic insights and detailed, field-proven protocols for immediate application in research

and development. The ability to introduce diverse substituents at the C3 position under mild

conditions makes this reagent a powerful tool for the synthesis of novel carboxylic acids, which

are prevalent motifs in pharmaceuticals and agrochemicals.

Core Strategies: Palladium-Catalyzed Cross-
Coupling Reactions
Palladium catalysis is the cornerstone of functionalizing 3-iodobut-3-enoic acid, offering a

suite of powerful reactions to form new carbon-carbon and carbon-heteroatom bonds with high

efficiency and selectivity. The general reactivity of vinyl halides like 3-iodobut-3-enoic acid in

these transformations is high, typically following the order of reactivity: I > OTf > Br >> Cl.[1]
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This high reactivity of the iodide allows for selective coupling even in the presence of other,

less reactive halides.

Negishi & Stille Coupling: Direct C(sp²)–C(sp²) and
C(sp²)–C(sp³) Bond Formation
The Negishi (organozinc) and Stille (organotin) couplings are particularly effective for the direct

alkylation and arylation of 3-iodobut-3-enoic acid. A seminal study by Abarbri, Parrain, and

Duchêne demonstrated the utility of these methods for creating a library of 3-substituted but-3-

enoic acids under mild conditions.[2][3][4][5]

Mechanistic Rationale (Negishi Coupling):

The catalytic cycle, illustrated below, is a hallmark of many palladium-catalyzed cross-

couplings.[6][7] It begins with the oxidative addition of the vinyl iodide to a Pd(0) complex,

forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc reagent

and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0)

catalyst. The choice of ligand (e.g., phosphines) is critical for stabilizing the palladium catalyst

and modulating its reactivity.[8]
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Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of 3-Iodobut-3-enoic Acid with an Aryl Zinc Reagent
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This protocol is adapted from the work of Abarbri et al. and provides a general method for the

synthesis of 3-aryl-but-3-enoic acids.[2][3]

Materials:

3-Iodobut-3-enoic acid

Arylzinc chloride (e.g., PhZnCl, 1.5 eq), 0.5 M solution in THF

Dichloro-bis(acetonitrile)palladium(II) [PdCl₂(MeCN)₂] (5 mol%)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether (Et₂O)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium chloride (Brine)

Anhydrous magnesium sulfate (MgSO₄)

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

To a dry, inert atmosphere-flushed flask, add 3-iodobut-3-enoic acid (1.0 eq) and the

palladium catalyst, PdCl₂(MeCN)₂ (0.05 eq).

Add anhydrous DMF via syringe to dissolve the solids.

Slowly add the solution of the organozinc reagent (1.5 eq) to the reaction mixture at room

temperature with vigorous stirring.

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

Upon completion, quench the reaction by adding 1 M HCl.

Extract the aqueous phase three times with diethyl ether.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11076605/
https://pubs.acs.org/doi/10.1021/jo0007579
https://www.benchchem.com/product/b6258508?utm_src=pdf-body
https://www.benchchem.com/product/b6258508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6258508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers and wash sequentially with water and brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3-substituted but-3-enoic acid.

Data Summary: Palladium-Catalyzed Coupling of 3-Iodobut-3-enoic Acid
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Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is an exceptionally reliable method for forming a C(sp²)–C(sp) bond

between a vinyl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a palladium

complex and a copper(I) co-catalyst, typically in the presence of an amine base.[1] The

resulting enynoic acids are valuable precursors for a variety of complex molecules and

heterocycles.

Mechanistic Rationale:

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is

similar to the Negishi coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne

and base to form a copper(I) acetylide intermediate. This species then undergoes

transmetalation with the Pd(II)-vinyl complex, which is the key step in transferring the alkynyl

group to the palladium center before reductive elimination.[1][10]
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Caption: Interconnected catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

While the classic Sonogashira reaction uses a copper co-catalyst, modern methods have been

developed to avoid the use of copper, which can sometimes lead to undesirable alkyne

homocoupling (Glaser coupling).[9]

Materials:

3-Iodobut-3-enoic acid

Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 eq)

Anhydrous Tetrahydrofuran (THF) or DMF

Inert atmosphere setup (Argon or Nitrogen)

Procedure:
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In a dry, inert atmosphere-flushed flask, dissolve 3-iodobut-3-enoic acid (1.0 eq), the

terminal alkyne (1.2 eq), and the amine base (3.0 eq) in the chosen anhydrous solvent.

Degas the solution with a stream of argon for 15 minutes.

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the solution.

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting

material is consumed, as monitored by TLC.

After completion, dilute the mixture with Et₂O and filter through a pad of Celite® to remove

palladium salts.

Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by flash chromatography to yield the 3-alkynyl-but-3-enoic acid.

Heck Reaction: C–C Bond Formation with Alkenes
The Heck reaction couples the vinyl iodide with an alkene to form a substituted diene structure,

a valuable motif in organic synthesis.[11][12] The reaction is typically catalyzed by a Pd(0)

source and requires a base to neutralize the HI generated during the catalytic cycle.[13]

Mechanistic Rationale:

The key steps involve oxidative addition of the vinyl iodide to Pd(0), followed by migratory

insertion of the alkene into the Pd-vinyl bond. A subsequent β-hydride elimination releases the

diene product and forms a palladium-hydride species. The base then regenerates the Pd(0)

catalyst from this species, completing the cycle.[12]
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Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion and Future Outlook
The metal-catalyzed functionalization of 3-iodobut-3-enoic acid provides a powerful and

modular platform for the synthesis of diverse, highly functionalized carboxylic acids. The

palladium-catalyzed cross-coupling reactions discussed herein—Negishi, Stille, Sonogashira,

and Heck—represent robust and well-established methods for creating new carbon-carbon

bonds with high predictability and efficiency. By understanding the underlying catalytic cycles,

researchers can rationally select and optimize reaction conditions to achieve their synthetic

goals. These protocols serve as a starting point for exploration, and further developments in

ligand design and catalytic systems will undoubtedly continue to expand the synthetic utility of

this versatile building block in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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